N-ethyl-4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-ETHYL-N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes an ethyl group, a phenyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves the trifluoromethylation of secondary amines. One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions and is known for its good functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation reactions. The scalability of these reactions makes them suitable for industrial applications, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-ETHYL-N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated amines and pyrimidine derivatives, such as:
Uniqueness
N-ETHYL-N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16F3N3 |
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Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-ethyl-4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H16F3N3/c1-3-10-5-7-11(8-6-10)12-9-13(15(16,17)18)21-14(20-12)19-4-2/h5-9H,3-4H2,1-2H3,(H,19,20,21) |
InChI Key |
HNDHHLMHGONWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC)C(F)(F)F |
Origin of Product |
United States |
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